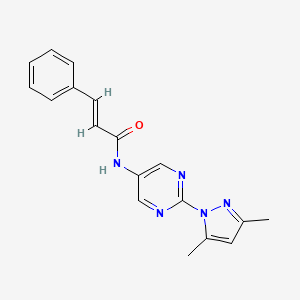

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cinnamamide

Descripción

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cinnamamide is a heterocyclic organic compound featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at the 2-position and a cinnamamide group at the 5-position. The pyrimidine scaffold is widely exploited in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, making it a common pharmacophore in kinase inhibitors and anticancer agents.

Propiedades

IUPAC Name |

(E)-N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O/c1-13-10-14(2)23(22-13)18-19-11-16(12-20-18)21-17(24)9-8-15-6-4-3-5-7-15/h3-12H,1-2H3,(H,21,24)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDXQWKEAUJGIS-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)C=CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)/C=C/C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cinnamamide typically involves multi-step organic reactions. One common approach starts with the preparation of 3,5-dimethyl-1H-pyrazole, which can be synthesized by the condensation of acetylacetone with hydrazine . This intermediate is then reacted with a pyrimidine derivative under suitable conditions to form the pyrazole-pyrimidine core. The final step involves the coupling of this core with cinnamamide through an amide bond formation reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility in different applications .

Aplicaciones Científicas De Investigación

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cinnamamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Mecanismo De Acción

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cinnamamide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, altering their activity and modulating various biochemical pathways. This interaction is facilitated by the compound’s ability to form hydrogen bonds and other non-covalent interactions with its targets .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature

Patents published on November 20, 2019, disclose several compounds with structural similarities to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cinnamamide. Key examples include:

N-(2-(3-Cyano-6-(2-(piperidin-4-yliden)acetamido)-7-(tetrahydrofuran-3-yloxy)quinolin-4-ylamino)pyrimidin-5-yl)benzamide

N-(2-(3-Cyano-6-(2-(piperidin-4-yliden)acetamido)-7-(tetrahydrofuran-3-yloxy)quinolin-4-ylamino)pyrimidin-5-yl)-4-(dimethylamino)benzamide

N-(3-Cyano-4-(5-(phenylsulfonamido)pyrimidin-2-ylamino)-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide .

Table 1: Structural Comparison

| Feature | Target Compound | Patent Compounds (Examples) |

|---|---|---|

| Core Structure | Pyrimidine (5-position substitution) | Pyrimidine and quinoline dual-core systems |

| Substituents | - 3,5-Dimethylpyrazole at pyrimidine-2 - Cinnamamide at pyrimidine-5 |

- Cyano group - Piperidine-derived acetamide - Tetrahydrofuran-3-yloxy - Benzamide or sulfonamide groups |

| Key Functional Groups | Amide, pyrazole, pyrimidine | Amide, cyano, ether (tetrahydrofuran), sulfonamide |

| Molecular Complexity | Moderate (single heterocyclic core) | High (dual heterocyclic cores with multiple substituents) |

Implications of Structural Differences

Bioactivity Profiles: The patent compounds incorporate quinoline and pyrimidine dual cores, which are associated with kinase inhibition (e.g., EGFR or VEGFR targets). The cyano group and tetrahydrofuran-3-yloxy substituents may enhance solubility and metabolic stability compared to the target compound’s dimethylpyrazole and cinnamamide groups .

Physicochemical Properties :

- The dimethylpyrazole in the target compound could confer moderate steric hindrance, affecting binding pocket accessibility. In contrast, the piperidin-4-yliden acetamide in patent compounds may enable conformational flexibility and hydrogen bonding with target proteins .

- The tetrahydrofuran-3-yloxy substituent in patent compounds introduces an ether linkage, improving solubility and pharmacokinetic profiles compared to purely aromatic systems.

Synthetic Accessibility :

Research Findings and Functional Insights

While direct biological data for this compound are unavailable, inferences can be drawn from structural analogues:

- Kinase Inhibition: Patent compounds with pyrimidine-quinoline cores and sulfonamide/benzamide groups are frequently designed as tyrosine kinase inhibitors (TKIs). The target compound’s pyrazole-pyrimidine scaffold may similarly target ATP-binding pockets in kinases but with distinct selectivity profiles .

- Anticancer Potential: Cinnamamide derivatives are reported to induce apoptosis in cancer cells via ROS generation. The patent compounds’ cyano and piperidine groups may modulate oxidative stress pathways differently .

Actividad Biológica

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cinnamamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

This compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 319.4 g/mol |

| CAS Number | 1421586-50-6 |

The compound features a distinctive structure that includes a pyrazole ring, a pyrimidine moiety, and a cinnamide group, which collectively contribute to its pharmacological profile.

1. Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. Studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . The mechanism of action is believed to involve the modulation of cell cycle progression and apoptosis pathways.

2. Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory potential. In vitro studies demonstrated that it can attenuate lipopolysaccharide-induced NF-kB activation, a key transcription factor involved in inflammatory responses . The compound's ability to modulate inflammatory pathways positions it as a candidate for further research in inflammatory diseases.

3. Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. It was tested against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), revealing significant bactericidal effects . This suggests potential applications in treating infections caused by resistant bacteria.

Study on Anticancer Activity

A study conducted on a series of pyrazole derivatives highlighted the anticancer efficacy of this compound. The compound was found to inhibit cell growth in vitro at concentrations lower than those required for cytotoxic effects on normal cells .

In Vivo Evaluation

In vivo studies are necessary to confirm the efficacy observed in vitro. Preliminary animal model studies suggest that compounds similar to this compound could effectively reduce tumor size without significant toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.